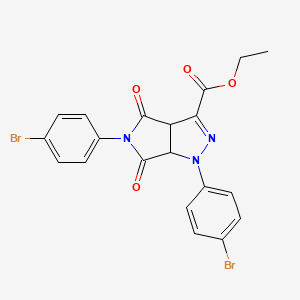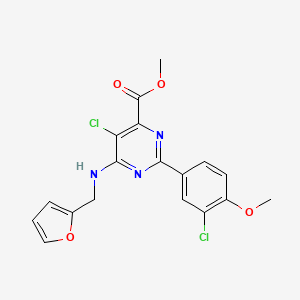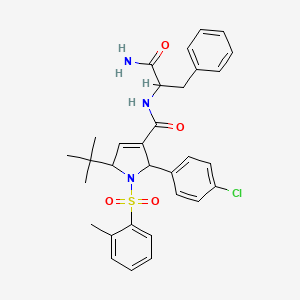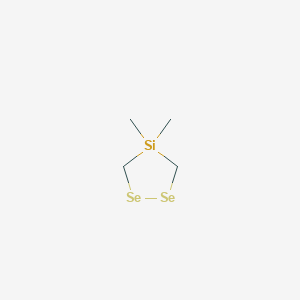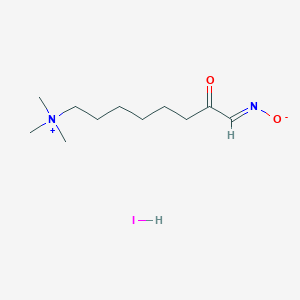![molecular formula C22H40N2Sn B15173156 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- CAS No. 919079-44-0](/img/structure/B15173156.png)
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- is a complex organic compound that features a pyridine ring substituted with a pyrrolidinyl group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- typically involves multi-step organic reactionsThe tributylstannyl group is then introduced via a stannylation reaction, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tributylstannyl group can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrrolidine: A saturated heterocycle that shares the pyrrolidinyl group.
Tributylstannane: A compound containing the tributylstannyl group, used in similar stannylation reactions
Uniqueness
The presence of both the pyrrolidinyl and tributylstannyl groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
919079-44-0 |
|---|---|
Molecular Formula |
C22H40N2Sn |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
tributyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]stannane |
InChI |
InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h2,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChI Key |
MNLILPPRZZRGSD-CZEDPBFNSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)[C@@H]2CCCN2C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
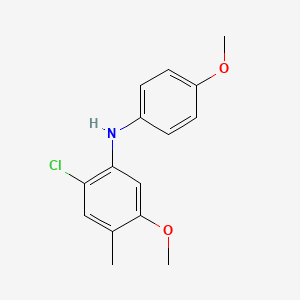
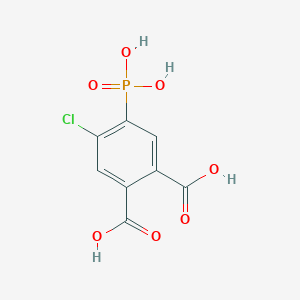
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
